サビニルアルコール水和物

概要

説明

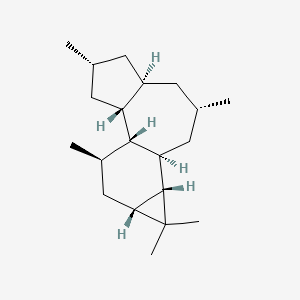

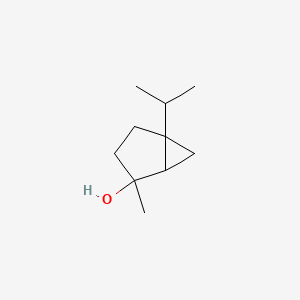

Sabinene hydrate, also known as 4-thujanol, is a monoterpenoid compound that is synthesized by various plants as a secondary metabolite. It is a bicyclic monoterpene alcohol with the molecular formula C10H18O. Sabinene hydrate is commonly found in essential oils of certain plants and trees, such as carrot seed oil, and is known for its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties .

科学的研究の応用

Sabinene hydrate has a wide range of applications in scientific research:

作用機序

Target of Action

Sabinene hydrate, a monoterpene present in Origanum majorana, has been shown to have potential anticancer effects . The compound’s primary targets are non-small cell lung cancer (NSCLC) cells . It decreases their viability and colony growth in vitro .

Mode of Action

Sabinene hydrate interacts with its targets by significantly decreasing NSCLC cell viability in a concentration-dependent manner . It also reduces their colony growth in vitro and downregulates survivin expression in these cells .

Biochemical Pathways

Sabinene hydrate is synthesized by the enzyme sabinene hydrate synthase . The general synthetic pathway of sabinene has been identified from simple intermediate metabolites . Sabinene synthases of different origins were also cloned and characterized . The biosynthetic pathway uses the methylerythritol 4-phosphate (MEP) or heterologous mevalonate (MVA) pathway, combining the GPP and sabinene synthase genes in an engineered Escherichia coli strain .

Pharmacokinetics

It’s worth noting that microbial synthesis can be a promising route for sabinene production . The culture medium and process conditions were optimized to enhance sabinene production .

Result of Action

Sabinene hydrate has been found to have strong anti-inflammatory activity . It reduces inflammation, which can help those dealing with the pain, heat, or reduced movement that occurs when inflammation gets out of control . Moreover, it has potential anticancer effects, as it decreases the viability and colony growth of NSCLC cells .

Action Environment

Sabinene hydrate is derived from biomass and can be recycled by distillation . It can be used as it is or distilled to synthesize thiazolo[5,4-b]pyridine heterocycles by thermal activation or microwave irradiation . This new solvent was compared with various conventional and green solvents . The conditions were optimized to enable the syntheses in satisfactory yields .

生化学分析

Biochemical Properties

Sabinene hydrate plays a significant role in biochemical reactions, particularly in the synthesis of other terpenoids. It is synthesized from geranyl pyrophosphate through the action of sabinene hydrate synthase . This enzyme catalyzes the conversion of geranyl pyrophosphate to sabinene hydrate, involving a series of ionization and cyclization reactions . Sabinene hydrate interacts with various enzymes and proteins, including those involved in its biosynthesis and metabolism, such as geranyl pyrophosphate synthase and sabinene synthase .

Cellular Effects

Sabinene hydrate exhibits various effects on different cell types and cellular processes. It has been shown to possess anti-inflammatory and antioxidant properties, which can influence cell signaling pathways and gene expression . For instance, sabinene hydrate can inhibit the MAPK pathway, reducing the expression of pro-inflammatory genes and proteins . Additionally, it can modulate cellular metabolism by affecting the levels of reactive oxygen species and other metabolites .

Molecular Mechanism

At the molecular level, sabinene hydrate exerts its effects through several mechanisms. It can bind to specific receptors and enzymes, leading to the inhibition or activation of these biomolecules . For example, sabinene hydrate can inhibit the activity of the enzyme MuRF-1, which is involved in muscle protein degradation . This inhibition results in reduced muscle atrophy and improved muscle function . Furthermore, sabinene hydrate can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sabinene hydrate can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that sabinene hydrate can maintain its bioactivity for extended periods under optimal conditions . Long-term exposure to sabinene hydrate has been observed to have sustained anti-inflammatory and antioxidant effects on cellular function .

Dosage Effects in Animal Models

The effects of sabinene hydrate in animal models are dose-dependent. At lower doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, sabinene hydrate can cause adverse effects, including toxicity and cellular damage . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Sabinene hydrate is involved in several metabolic pathways, primarily those related to terpenoid biosynthesis . It is synthesized from isopentenyl pyrophosphate and dimethylallyl pyrophosphate through the mevalonate or methylerythritol phosphate pathways . These pathways involve various enzymes and cofactors, including geranyl pyrophosphate synthase and sabinene synthase . Sabinene hydrate can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

Within cells and tissues, sabinene hydrate is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the cytosol and mitochondria, where it exerts its bioactive effects . The localization and accumulation of sabinene hydrate can influence its overall bioavailability and efficacy .

Subcellular Localization

Sabinene hydrate is localized in various subcellular compartments, including the cytosol, mitochondria, and peroxisomes . Its subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution and function within the cell . The activity and function of sabinene hydrate can be affected by its localization, as it interacts with different biomolecules in specific compartments .

準備方法

Synthetic Routes and Reaction Conditions: Sabinene hydrate can be synthesized through the hydration of sabinene, a naturally occurring bicyclic monoterpene. The hydration process typically involves the use of acidic catalysts to facilitate the addition of water to the double bond in sabinene, resulting in the formation of sabinene hydrate. The reaction conditions often include moderate temperatures and controlled pH levels to optimize yield and purity .

Industrial Production Methods: Industrial production of sabinene hydrate can be achieved through microbial fermentation. Engineered strains of Escherichia coli or Saccharomyces cerevisiae can be used to produce sabinene, which is then hydrated to form sabinene hydrate. This method leverages the metabolic pathways of these microorganisms to convert renewable carbon sources into the desired product .

化学反応の分析

Types of Reactions: Sabinene hydrate undergoes various chemical reactions, including:

Reduction: Reduction of sabinene hydrate can yield sabinene, the parent monoterpene.

Substitution: Sabinene hydrate can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sabinene oxide

Reduction: Sabinene

Substitution: Various substituted sabinene derivatives depending on the nucleophile used

類似化合物との比較

Sabinene hydrate is similar to other monoterpenoids such as:

Limonene: Another monoterpene with a similar structure but lacks the hydroxyl group present in sabinene hydrate.

Terpinen-4-ol: A monoterpene alcohol with similar antimicrobial properties but differs in its chemical structure.

Alpha-pinene: A bicyclic monoterpene like sabinene but with different functional groups and chemical properties.

Uniqueness: Sabinene hydrate’s unique combination of antimicrobial, anti-inflammatory, and antioxidant properties, along with its potential as a green solvent and biofuel component, distinguishes it from other similar compounds .

特性

CAS番号 |

546-79-2 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC名 |

(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9?,10-/m0/s1 |

InChIキー |

KXSDPILWMGFJMM-SMILAEQMSA-N |

SMILES |

CC(C)C12CCC(C1C2)(C)O |

異性体SMILES |

CC(C)[C@@]12CCC([C@@H]1C2)(C)O |

正規SMILES |

CC(C)C12CCC(C1C2)(C)O |

| 546-79-2 | |

物理的記述 |

terpineol odour |

同義語 |

2-methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol 4-thujanol sabinenehydrate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sabinene hydrate?

A1: Sabinene hydrate has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What is known about the spectroscopic data of sabinene hydrate?

A: While specific spectroscopic data isn't extensively discussed in the provided research, gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify sabinene hydrate in essential oils [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q3: Are there different isomers of sabinene hydrate?

A: Yes, sabinene hydrate exists as two diastereomers: cis-sabinene hydrate and trans-sabinene hydrate. Both isomers are often found together in essential oils, but their ratios can vary depending on the plant species and extraction methods [, , , , , , , ].

Q4: What are the primary sources of sabinene hydrate?

A: Sabinene hydrate is found in the essential oils of various plants, with some of the most notable being several Origanum species (like marjoram), thyme (Thymus vulgaris), and tea tree (Melaleuca alternifolia) [, , , , , , , , , , , ].

Q5: Does sabinene hydrate possess antioxidant properties?

A: Research suggests that sabinene hydrate exhibits antioxidant effects. A study found that it provided protection against oxidative deterioration in roasted sunflower seeds, inhibiting peroxide formation and rancid flavor development [].

Q6: What about the antimicrobial properties of sabinene hydrate?

A: Studies have demonstrated that sabinene hydrate, particularly in combination with other monoterpenes, can inhibit the growth of various bacteria, including drug-resistant strains of Staphylococcus aureus and Escherichia coli []. Additionally, it shows potential in inhibiting biofilm formation by certain bacterial strains [].

Q7: Has sabinene hydrate shown any potential in anticancer research?

A: While research is ongoing, studies on Origanum majorana essential oil (OMEO), which contains sabinene hydrate as a major component, have shown promising results against non-small cell lung cancer (NSCLC). These studies suggest that sabinene hydrate, especially in combination with terpinen-4-ol, could contribute to the anticancer effects observed, potentially by downregulating survivin expression in cancer cells [].

Q8: Are there any other potential biological activities of sabinene hydrate?

A8: Research on the biological activities of sabinene hydrate is ongoing. Some studies suggest potential for anti-inflammatory, analgesic, and insecticidal properties, but more research is needed to confirm these effects and understand the underlying mechanisms.

Q9: What factors can affect the yield and composition of sabinene hydrate in essential oils?

A9: Several factors can influence the quantity and type of sabinene hydrate present in essential oils. These include:

- Plant species and chemotype: Different plant species and even individual plants within a species can have varying essential oil compositions [, , , , , , ].

- Geographical location and climate: Environmental factors like altitude, temperature, and rainfall can impact plant metabolism and essential oil production [, , , ].

- Harvest time and plant part: The age of the plant, specific part harvested (leaves, flowers, stems), and even the time of day can affect oil yield and composition [, , , ].

- Extraction method and conditions: The method of extraction (e.g., steam distillation, solvent extraction, supercritical fluid extraction) and parameters like temperature and duration can significantly impact the final oil profile [, , , , , ].

Q10: Is sabinene hydrate stable during extraction and storage?

A: Sabinene hydrate, particularly the cis isomer, can be susceptible to isomerization and degradation under certain conditions, particularly heat and acidic environments. During steam distillation, prolonged heating can lead to the conversion of trans-sabinene hydrate to terpinen-4-ol []. This highlights the importance of carefully controlling extraction and storage conditions to preserve the desired composition of essential oils containing sabinene hydrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B1222998.png)

![(E)-3-[3-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoic acid](/img/structure/B1222999.png)